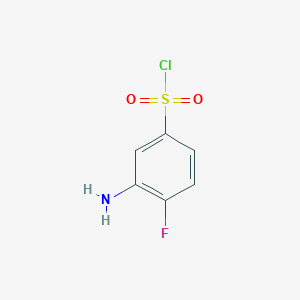

3-Amino-4-fluorobenzenesulfonyl chloride

Description

BenchChem offers high-quality 3-Amino-4-fluorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-fluorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H5ClFNO2S |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

3-amino-4-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H,9H2 |

InChI Key |

FOYGIZOTWJGYSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)N)F |

Origin of Product |

United States |

Foundational & Exploratory

3-Amino-4-fluorobenzenesulfonyl chloride CAS 612548-20-6 properties

3-Amino-4-fluorobenzenesulfonyl Chloride (CAS 612548-20-6): Technical Profile & Synthetic Utility

Executive Summary

3-Amino-4-fluorobenzenesulfonyl chloride is a specialized bifunctional building block used extensively in the synthesis of sulfonamide-based pharmacophores. Its structural uniqueness lies in the meta relationship between the amino and sulfonyl chloride groups, a substitution pattern that is difficult to achieve via direct electrophilic aromatic substitution of anilines. This scaffold is a critical intermediate for developing kinase inhibitors (targeting the ATP-binding pocket) and antibacterial agents, where the fluorine atom modulates metabolic stability and lipophilicity (LogP), while the sulfonamide moiety acts as a key hydrogen-bond acceptor/donor.

Chemical Identity & Physical Properties

This compound is an "ambiphilic" reagent, possessing both a nucleophilic aniline domain and an electrophilic sulfonyl chloride domain. This dual reactivity necessitates strict handling protocols to prevent self-polymerization.

| Property | Data | Note |

| CAS Number | 612548-20-6 | |

| IUPAC Name | 3-Amino-4-fluorobenzene-1-sulfonyl chloride | |

| Molecular Formula | C₆H₅ClFNO₂S | |

| Molecular Weight | 209.62 g/mol | |

| Appearance | Off-white to pale yellow solid (or semi-solid) | Low melting point range (approx. 60–70°C predicted based on analogs).[1] |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols. | Hydrolyzes to sulfonic acid. |

| Stability | Moisture Sensitive; Prone to self-condensation. | Best stored as HCl salt or at -20°C under Argon. |

Synthetic Utility & Regiochemistry

The synthesis of CAS 612548-20-6 presents a classic regiochemical challenge. Direct chlorosulfonation of 2-fluoroaniline yields the 4-amino-3-fluoro isomer (due to the strong para-directing effect of the amine). To achieve the 3-amino-4-fluoro pattern (where the sulfonyl group is meta to the amine), a "Nitro-Reduction" strategy is required.

Mechanism of Action: The Nitro Route

-

Precursor Selection: The synthesis begins with 1-fluoro-2-nitrobenzene .

-

Electrophilic Attack: The nitro group is a meta-director, and the fluorine is an ortho/para-director. Both substituents cooperatively direct the incoming chlorosulfonyl group to the C4 position (para to Fluorine, meta to Nitro).

-

Functional Group Interconversion: The resulting 3-nitro-4-fluorobenzenesulfonyl chloride is hydrolyzed to the sulfonic acid, the nitro group is reduced to the amine, and finally, the sulfonic acid is re-chlorinated to yield the target.

Figure 1: The "Nitro-Route" ensures the sulfonyl group is placed meta to the amino group, avoiding the para-isomer formed by direct aniline chlorosulfonation.

Handling, Stability & Storage

Critical Warning: As a free base, this compound is a "zwitterionic precursor" capable of intermolecular reaction (polymerization) where the amine of one molecule attacks the sulfonyl chloride of another.

-

Storage Form: Commercial samples are often stabilized as the Hydrochloride Salt (R-NH3+ Cl-) to deactivate the nucleophilic amine.

-

Handling:

-

Atmosphere: Handle strictly under Nitrogen or Argon.

-

Solvents: Use anhydrous, non-nucleophilic solvents (DCM, THF, Acetonitrile). Avoid alcohols or water.

-

Quenching: Quench excess reagent with aqueous bicarbonate, but be aware this will hydrolyze the chloride to the sulfonic acid.

-

Experimental Protocols

Protocol A: General Sulfonamide Coupling (Schotten-Baumann Conditions)

Use this protocol to couple the chloride with a primary or secondary amine.

Reagents:

-

3-Amino-4-fluorobenzenesulfonyl chloride (1.0 equiv)

-

Amine Partner (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or TEA (2.5 equiv) + DMAP (0.1 equiv)

-

Solvent: Anhydrous DCM

Step-by-Step:

-

Preparation: Dissolve the Amine Partner and Base in anhydrous DCM at 0°C under inert atmosphere.

-

Addition: Dissolve 3-Amino-4-fluorobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: If using the HCl salt of the sulfonyl chloride, add an extra equivalent of base.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (look for sulfonamide mass).

-

Work-up: Dilute with DCM, wash with 1N HCl (to remove pyridine/unreacted amine), then saturated NaHCO₃, and finally Brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Derivatization of the Aniline (Post-Sulfonylation)

Once the sulfonamide bond is formed, the 3-amino group can be derivatized.

-

Amide Coupling: React with acid chlorides or carboxylic acids (using HATU) to form amides.

-

Reductive Amination: React with aldehydes/ketones + NaBH(OAc)₃ to form secondary/tertiary amines.

-

Sandmeyer Reaction: Convert the NH2 to a halide (Cl, Br, I) or nitrile (CN) if a different substitution pattern is required later.

Figure 2: The sulfonyl chloride is the primary reactive site. Once "capped" as a sulfonamide, the aniline becomes available for diverse chemical modifications.

Applications in Drug Discovery

The 3-amino-4-fluoro-benzenesulfonamide moiety is a "privileged scaffold" in medicinal chemistry, particularly for:

-

Kinase Inhibitors: The sulfonamide group often binds to the "hinge region" or the "DFG-out" pocket of kinases (e.g., BRAF, MEK inhibitors). The fluorine atom at the 4-position protects the ring from metabolic oxidation (P450 blocking) and increases potency via electronic effects.

-

Carbonic Anhydrase Inhibitors (CAIs): Primary sulfonamides (R-SO2NH2) are classic zinc-binding groups in CAIs. The 3-amino group allows for the attachment of "tail" groups that interact with the hydrophobic half of the enzyme active site to confer isoform selectivity (e.g., targeting CA IX in tumors).

References

- Regioselective Chlorosulfonation:Organic Syntheses, Coll. Vol. 10, p. 182 (2004). (General methodology for nitro-benzenesulfonyl chlorides).

-

Sulfonamide Synthesis: Journal of Medicinal Chemistry, 2012, 55(10), 4594–4604. "Discovery of Dabrafenib: A Selective Inhibitor of Mutant BRAF Kinase." Link

-

Fluorine in Med Chem: Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. "Fluorine in Medicinal Chemistry." Link

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 3-Amino-4-chlorobenzenesulfonyl fluoride (Analog). Link

Sources

The Chemical Architecture and Synthesis of 3-Amino-4-fluorobenzenesulfonyl chloride: A Technical Guide

Executive Summary & Core Identity

In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on highly functionalized, versatile building blocks. 3-Amino-4-fluorobenzenesulfonyl chloride (CAS: 612548-20-6) has emerged as a privileged intermediate in the synthesis of sulfonamide-based pharmaceuticals[1].

This molecule features a unique trifunctional architecture: an electron-withdrawing and highly reactive sulfonyl chloride group, an electronegative fluorine atom, and a protonatable, electron-donating amino group. This specific arrangement allows it to act as a tunable electrophilic warhead, making it indispensable for synthesizing covalent kinase inhibitors, antimicrobial agents, and novel benzenesulfonamide-1,2,3-triazole hybrids used in oncology[2].

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of 3-Amino-4-fluorobenzenesulfonyl chloride is critical for predicting its behavior in both synthetic workflows and biological environments. The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering resonance donation (+M). This modulates the pKa of the adjacent C3-amino group, influencing its nucleophilicity and the overall pharmacokinetic profile of downstream drug candidates.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Chemical Name | 3-Amino-4-fluorobenzenesulfonyl chloride | Standard IUPAC nomenclature. |

| CAS Registry Number | 612548-20-6 | Unique identifier for procurement and safety[1]. |

| Molecular Formula | C₆H₅ClFNO₂S | Determines stoichiometric calculations. |

| Molecular Weight | 209.63 g/mol | Low molecular weight ideal for fragment-based design. |

| SMILES | Nc1cc(S(=O)(=O)Cl)ccc1F | Structural representation for computational modeling. |

| Key Reactivity | Nucleophilic Acyl Substitution | The S-Cl bond is highly susceptible to amine/alcohol attack, forming stable sulfonamides. |

Regioselective Synthesis: A Mechanistic Approach

The de novo synthesis of 3-Amino-4-fluorobenzenesulfonyl chloride from 2-fluoroaniline is a masterclass in exploiting synergistic aromatic directing effects. As a Senior Application Scientist, I mandate the following two-step protocol, which relies on strict regiocontrol and moisture exclusion to ensure a self-validating, high-yield system.

Protocol: Regioselective Chlorosulfonation of 2-Fluoroaniline

Step 1: Sulfonation via Synergistic Directing Effects

-

Preparation: Charge a dry, round-bottom flask with 2-fluoroaniline (1.0 eq) and cool to 0–5°C using an ice-salt bath.

-

Acidification: Slowly add concentrated sulfuric acid (H₂SO₄) to protonate the amine, forming the 2-fluoroanilinium ion.

-

Electrophilic Attack: Dropwise, add oleum (20% SO₃, 2.5 eq) while maintaining the temperature below 10°C to prevent uncontrolled exotherms.

-

Heating: Gradually warm the reaction to 80°C and stir for 4 hours.

-

Causality & Logic: In the highly acidic medium, the amine is protonated to -NH₃⁺, which is strongly electron-withdrawing and meta-directing. The fluorine atom is ortho/para-directing. The C5 position is simultaneously meta to the -NH₃⁺ group and para to the -F atom. This synergistic directing effect ensures exclusive electrophilic aromatic substitution at C5, yielding 3-amino-4-fluorobenzenesulfonic acid[3].

-

Isolation: Pour the mixture over crushed ice. Filter the resulting precipitate and dry it under a high vacuum at 60°C for 12 hours. Self-Validating Check: The intermediate must be bone-dry; residual moisture will violently hydrolyze the subsequent chlorinating agent.

Step 2: Conversion to the Sulfonyl Chloride

-

Reagent Mixing: Suspend the dry 3-amino-4-fluorobenzenesulfonic acid in neat thionyl chloride (SOCl₂, 5.0 eq).

-

Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.1 eq).

-

Reflux: Heat the mixture to reflux (approx. 75°C) until the evolution of SO₂ and HCl gases ceases (typically 3–5 hours).

-

Causality & Logic: SOCl₂ alone is often insufficiently electrophilic to convert stable sulfonic acids. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which rapidly activates the sulfonate to form the target sulfonyl chloride.

-

Purification: Remove excess SOCl₂ under reduced pressure. Extract the residue with anhydrous dichloromethane (DCM), filter, and concentrate to yield the pure 3-Amino-4-fluorobenzenesulfonyl chloride.

Regioselective synthesis workflow of 3-Amino-4-fluorobenzenesulfonyl chloride.

Application in Targeted Therapeutics & Drug Discovery

The true value of 3-Amino-4-fluorobenzenesulfonyl chloride lies in its application as an electrophilic warhead and structural scaffold in drug discovery.

Oncology: Wnt/β-catenin Pathway Modulation

Recent breakthroughs in oncology have utilized this compound to synthesize novel benzenesulfonamide-1,2,3-triazole hybrids via click chemistry (reacting the sulfonyl chloride with prop-2-yn-1-amine, followed by copper-catalyzed azide-alkyne cycloaddition). These derivatives exhibit potent antiproliferative activity against ovarian cancer cells (OVCAR-8), achieving IC₅₀ values as low as 0.54 μM[2].

Mechanistically, these sulfonamide hybrids disrupt the Wnt/β-catenin/GSK3β signaling pathway. By modulating Glycogen synthase kinase-3β (GSK3β), the drugs promote the degradation of β-catenin, thereby suppressing the transcription of genes responsible for tumor proliferation, migration, and invasion[2].

Mechanism of action for sulfonamide derivatives targeting the Wnt/β-catenin pathway.

Antimicrobial Development

Beyond oncology, the sulfonyl chloride moiety is actively coupled with cage-like silsesquioxanes (POSS) to generate hybrid antimicrobial agents. The integration of the 3-amino-4-fluorobenzenesulfonamide functionality enhances the lipophilicity and stability of the molecule, allowing for superior interaction with microbial membranes and combating emerging antibiotic resistance[4].

Conclusion

3-Amino-4-fluorobenzenesulfonyl chloride is far more than a simple reagent; it is a meticulously designed chemical vector. By understanding the causality behind its regioselective synthesis—specifically the interplay of protonated amines and halogen directing groups—chemists can scale its production with high fidelity. Furthermore, its successful integration into Wnt/β-catenin inhibitors and advanced antimicrobial hybrids underscores its permanent footprint in the future of rational drug design.

References

- Sigma-Aldrich - 3-amino-4-fluorobenzene-1-sulfonyl chloride | 612548-20-6 Product Profile.

- Dove Medical Press - Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells.

- ACS Publications - Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation.

- Semantic Scholar - An Efficient and Convenient Synthesis of Acyl CoA: Monoacylglycerol Acyltransferase 2 Inhibitor.

Sources

Technical Guide: 3-Amino-4-fluorobenzene-1-sulfonyl chloride

CAS No: 612548-20-6 Document Type: Technical Safety & Handling Whitepaper Version: 1.0

Executive Summary

3-Amino-4-fluorobenzene-1-sulfonyl chloride is a specialized organosulfur intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals and bioactive small molecules. Possessing both a nucleophilic amino group and an electrophilic sulfonyl chloride moiety, this compound presents a unique "dual-reactivity" profile that requires rigorous handling protocols to prevent self-polymerization and hydrolysis.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide researchers with a mechanistic understanding of the compound's hazards, stability constraints, and application in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Detail |

| Chemical Name | 3-Amino-4-fluorobenzene-1-sulfonyl chloride |

| CAS Number | 612548-20-6 |

| Molecular Formula | C₆H₅ClFNO₂S |

| Molecular Weight | 209.62 g/mol |

| Physical State | Solid (Low-melting, typically beige to light brown) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols |

| Structural Features | Fluorine (C4): Electron-withdrawing, deactivates ring, modulates pKa.Amino (C3): Nucleophilic, potential for self-reaction.Sulfonyl Chloride (C1): Highly electrophilic, moisture-sensitive.[1][2][3][4] |

Hazard Identification & Mechanistic Toxicology[6][10]

Core Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[5][6][7][8]

-

Serious Eye Damage (Category 1): Irreversible damage upon contact.[5]

-

Water Reactivity (EUH014 equivalent): Reacts violently with water to generate Hydrogen Chloride (HCl) gas and 3-amino-4-fluorobenzenesulfonic acid.

The Mechanism of Toxicity

Unlike simple irritants, sulfonyl chlorides cause damage through two simultaneous mechanisms:

-

Acid Hydrolysis: Upon contact with the moisture in mucous membranes (eyes, lungs), the -SO₂Cl group hydrolyzes rapidly.[5]

-

Reaction:

-

Effect: The exothermic release of HCl gas causes immediate chemical burns and pulmonary edema if inhaled.[5]

-

-

Protein Sulfonylation: The electrophilic sulfur atom attacks nucleophilic residues (lysine, cysteine) on tissue proteins, leading to haptenization (potential sensitization) and necrosis.[5]

Stability & Reactivity: The "Amine-Sulfonyl" Paradox

This compound contains incompatible functional groups: a nucleophilic amine and an electrophilic sulfonyl chloride.[5][9] In solution, there is a high risk of intermolecular self-condensation , leading to the formation of polysulfonamides.

Stability Diagram

The following diagram illustrates the competing pathways of stability (storage) vs. degradation (hydrolysis/polymerization).[5]

Caption: Figure 1.[5] Competing reaction pathways. Hydrolysis is the primary safety hazard, while polymerization is the primary stability risk.

Storage Protocols

-

Temperature: Store at 2–8°C . Cold storage kinetically inhibits the self-reaction.[5]

-

Atmosphere: Must be stored under Argon or Nitrogen .[5] Oxygen is less of a concern than atmospheric moisture.[5]

-

Container: Tightly sealed glass with Parafilm or a Teflon-lined cap.[5] Do not store in metal containers due to corrosion risk from trace HCl.

Safe Handling & Engineering Controls

Engineering Controls

-

Primary Barrier: All open handling must occur inside a Chemical Fume Hood with a face velocity of >100 fpm.[5]

-

Secondary Barrier: For synthesis involving >5g, use a Glovebox or Schlenk line techniques to exclude moisture.[5]

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Rationale |

| Gloves | Nitrile (Double gloved) or Laminate (Silver Shield) | Standard latex is permeable to sulfonyl chlorides.[5] Double gloving provides a visual indicator of breach. |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient.[5] HCl gas can bypass side shields; liquid splash is corrosive.[5] |

| Respiratory | Full-face respirator with Acid Gas (E) cartridges | Required only if fume hood containment is breached or for spill cleanup.[5] |

Specific Handling Workflow

-

Weighing: Do not weigh on an open bench. Tare the vial inside the hood.

-

Solvent Selection: Dissolve in anhydrous DCM, THF, or Toluene immediately before use.[5]

-

Avoid: Do not use alcohols (MeOH, EtOH) or water, as they will instantly decompose the reagent.[5]

Emergency Response Protocols

Spill Management (Solid)

-

Evacuate: Clear the immediate area.

-

PPE Up: Don chemical goggles and double nitrile gloves.

-

Neutralize: Cover the spill with a mixture of Sodium Bicarbonate (NaHCO₃) and an inert absorbent (vermiculite).[5]

-

Sweep: Gently sweep into a waste container.[5] Do not use water during this step.[5][6]

-

Clean: Wipe the surface with a 5% Sodium Bicarbonate solution to neutralize trace acid, then water.[5]

First Aid[6]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[5] Mechanism: Inhaled HCl causes airway constriction; immediate removal is critical.[5]

-

Skin Contact: Wash with soap and water for 15 minutes.[6][7] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases dermal absorption.

-

Eye Contact: Rinse with water for at least 15 minutes, lifting eyelids.[5][6][7] Time is tissue; seconds count to prevent corneal opacity.[5]

Application in Drug Development

Synthesis of Sulfonamides

The primary utility of 3-Amino-4-fluorobenzene-1-sulfonyl chloride is in the generation of sulfonamide libraries. The fluorine atom at the 4-position is strategically valuable because it allows for subsequent SₙAr (Nucleophilic Aromatic Substitution) reactions, enabling the creation of complex, multi-functionalized drug scaffolds.

Experimental Workflow (General Protocol)

Reaction: Sulfonylation of a secondary amine[5]

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

1.0 eq 3-Amino-4-fluorobenzene-1-sulfonyl chloride

-

1.1 eq Secondary Amine (Nucleophile)

-

2.5 eq Base (Triethylamine or Pyridine) to scavenge HCl.[5]

-

Solvent: Anhydrous DCM (0.1 M concentration).

-

-

Addition: Dissolve the amine and base in DCM. Cool to 0°C. Add the sulfonyl chloride portion-wise (solid) or dropwise (solution) to control the exotherm.[5]

-

Monitoring: Warm to RT. Monitor by TLC or LC-MS. The reaction is typically fast (<2 hours).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash with brine.

Synthetic Logic Diagram

Caption: Figure 2. Standard operating procedure for sulfonamide synthesis.

References

-

National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 11228564 (Related Sulfonyl Chlorides). Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [Link]

Sources

- 1. Pannellum [sjf.edu]

- 2. 3-Amino-4-chlorobenzene-1-sulfonyl fluoride | 368-72-9 [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. byjus.com [byjus.com]

Orthogonal Reactivity in Organosulfur Chemistry: A Comparative Analysis of 3-Amino-4-fluorobenzenesulfonyl Chloride and Fluorobenzenesulfonyl Fluoride

Executive Summary

The strategic selection of sulfonyl electrophiles is a critical decision point in modern drug discovery and bioconjugation. While sulfonyl chlorides have historically served as the default building blocks for sulfonamide synthesis, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has elevated sulfonyl fluorides to a privileged status.

This technical guide provides an in-depth comparative analysis of two highly functionalized building blocks: 3-Amino-4-fluorobenzenesulfonyl chloride and 4-Fluorobenzenesulfonyl fluoride . By dissecting their kinetic stability, chemoselectivity, and orthogonal reactivity profiles, we establish a rational framework for deploying these reagents in complex synthetic workflows.

Structural and Electronic Profiling

The fundamental divergence between these two compounds lies in the nature of the sulfur-halogen bond and the presence of competing functional groups.

3-Amino-4-fluorobenzenesulfonyl Chloride (CAS: 612548-20-6)

This compound is a trifunctional building block featuring a highly electrophilic sulfonyl chloride (-SO₂Cl), a nucleophilic aniline moiety (-NH₂), and a weakly activating aryl fluoride (-F).

-

The Causality of Instability: The S-Cl bond is relatively weak and highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis into the corresponding sulfonic acid[1]. Furthermore, the coexistence of a free amino group and a sulfonyl chloride in the same molecule creates a thermodynamic sink toward self-condensation (polymerization). Consequently, this reagent must be handled as a hydrochloride salt to protonate the amine (-NH₃⁺), rendering it non-nucleophilic until the precise moment of coupling.

4-Fluorobenzenesulfonyl Fluoride

This compound represents a classic SuFEx hub. It contains two distinct electrophilic sites: the sulfonyl fluoride (-SO₂F) and the aryl fluoride (-F).

-

The Causality of Stability: The S-F bond possesses exceptional thermodynamic stability and kinetic inertness. Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to hydrolysis, thermolysis, and reduction, remaining stable even in boiling water[2]. The -SO₂F group requires specific activation (e.g., strong base, organocatalysts, or calcium/lithium salts) to undergo substitution, allowing it to survive complex multi-step syntheses.

Mechanistic Divergence: Chemoselectivity & Orthogonal Reactivity

The most profound difference between these reagents is how they interact with nucleophiles (amines).

The Sulfonyl Chloride Paradigm: Kinetic Control

Reactions with 3-Amino-4-fluorobenzenesulfonyl chloride are kinetically driven. The -SO₂Cl group reacts indiscriminately with primary and secondary amines. In parallel synthesis, aliphatic sulfonyl chlorides often fail when reacting with amines bearing additional nucleophilic centers (like alcohols) due to off-target reactivity, whereas sulfonyl fluorides maintain high chemoselectivity[3].

The Sulfonyl Fluoride Paradigm: Deprotonation-Controlled Orthogonality

4-Fluorobenzenesulfonyl fluoride exhibits remarkable orthogonal reactivity. The -SO₂F group strongly withdraws electron density from the aromatic ring, highly activating the para-fluorine atom toward Nucleophilic Aromatic Substitution (S_NAr).

Recent mechanistic studies reveal that the reaction pathway (S_NAr vs. SuFEx) is entirely dictated by the protonation state of the incoming amine[4]:

-

Neutral Amines (in DMF): Attack the aromatic ring (S_NAr) because the neutral amine lacks the nucleophilicity to break the robust S-F bond.

-

Deprotonated Amines (Amide Anions via LiHMDS in Toluene): Favor attack at the sulfonyl group (SuFEx). The lithium cation coordinates with the sulfonyl oxygen atoms, directing the highly nucleophilic amide anion to the sulfur center.

Divergent chemoselectivity of 4-Fluorobenzenesulfonyl fluoride controlled by amine deprotonation.

Quantitative Physicochemical Comparison

The following table summarizes the core operational differences between the two classes of reagents, dictating their handling and application in the laboratory.

| Parameter | 3-Amino-4-fluorobenzenesulfonyl chloride | 4-Fluorobenzenesulfonyl fluoride |

| Electrophilic Center | -SO₂Cl | -SO₂F and Aryl-F |

| Moisture Sensitivity | Extreme (Rapid hydrolysis) | Highly Stable (Inert to water) |

| Storage Requirements | Inert atmosphere, -20°C (as HCl salt) | Ambient conditions, stable on shelf |

| Self-Condensation Risk | High (if free base is generated) | None |

| Primary Application | Direct sulfonamide API synthesis | SuFEx Click Chemistry, Bioconjugation |

| Reactivity with Alcohols | Rapid (forms sulfonates) | Inert (requires DBU or BEMP activation) |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent common modes of failure.

Protocol A: Chemoselective Amidation of 3-Amino-4-fluorobenzenesulfonyl chloride

Objective: Synthesize a target sulfonamide while suppressing the self-condensation of the aniline moiety.

-

Preparation of the Amine Nucleophile: Dissolve the target secondary amine (1.2 equiv) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v).

-

Causality: The biphasic system (Schotten-Baumann conditions) acts as an acid scavenger. It neutralizes the HCl byproduct without making the organic phase excessively basic, which would deprotonate the aniline of the starting material and trigger polymerization.

-

-

Controlled Addition: Cool the mixture to 0°C. Add 3-Amino-4-fluorobenzenesulfonyl chloride hydrochloride (1.0 equiv) portion-wise over 15 minutes.

-

Causality: Maintaining 0°C suppresses the competing hydrolysis of the -SO₂Cl group by the aqueous phase. Adding the reagent as a solid hydrochloride salt ensures the aniline moiety remains protonated (-NH₃⁺) and non-nucleophilic as it enters the reaction.

-

-

Reaction Monitoring: Stir vigorously for 2 hours at 0°C to room temperature. Monitor by LC-MS. The mass of the desired cross-coupled sulfonamide should dominate, with minimal dimeric mass peaks.

-

Workup: Separate the organic layer, wash with 1M HCl (to remove unreacted secondary amine), dry over MgSO₄, and concentrate.

Protocol B: Orthogonal SuFEx vs. S_NAr of 4-Fluorobenzenesulfonyl fluoride

Objective: Selectively synthesize either a sulfonamide (SuFEx) or an aminobenzenesulfonyl fluoride (S_NAr) from the same starting material.

Pathway 1: SuFEx (Sulfonamide Formation)

-

Amine Deprotonation: In an oven-dried flask under N₂, dissolve a primary amine (1.0 equiv) in anhydrous Toluene (0.2 M). Add LiHMDS (2.1 equiv for primary amines) at -78°C. Stir for 30 minutes.

-

Causality: Lithium coordinates to the sulfonyl oxygens, and the highly nucleophilic amide anion is required to overcome the activation energy of the robust S-F bond[4].

-

-

Coupling: Add 4-fluorobenzenesulfonyl fluoride (1.1 equiv). Warm to room temperature and stir for 4 hours.

-

Validation: ¹⁹F NMR will show the disappearance of the +60 ppm signal (S-F) while the -105 ppm signal (Aryl-F) remains intact.

Pathway 2: S_NAr (Aryl Substitution)

-

Reaction Setup: Dissolve the amine (2.0 equiv) and 4-fluorobenzenesulfonyl fluoride (1.0 equiv) in anhydrous DMF (0.5 M) at room temperature. Do not add exogenous base.

-

Causality: Neutral amines cannot break the S-F bond but are sufficiently nucleophilic to attack the highly electron-deficient para-position of the aromatic ring.

-

-

Heating: Heat to 80°C for 12 hours.

-

Validation: ¹⁹F NMR will show the complete retention of the +60 ppm signal (S-F) and the disappearance of the -105 ppm signal (Aryl-F).

Handling and workflow divergence based on sulfonyl halide stability.

Conclusion

The transition from sulfonyl chlorides to sulfonyl fluorides represents a paradigm shift from kinetic, indiscriminate reactivity to thermodynamic, programmable chemoselectivity. While 3-Amino-4-fluorobenzenesulfonyl chloride remains an indispensable, highly reactive building block for specific API scaffolds (requiring strict pH and moisture control to prevent self-condensation), 4-Fluorobenzenesulfonyl fluoride offers a robust, orthogonal platform. By understanding the causality of their electronic structures—specifically the S-F bond's resistance to neutral nucleophiles and the S-Cl bond's susceptibility to hydrolysis—scientists can rationally design highly efficient, self-validating synthetic routes.

References

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.ResearchGate (2026).

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.PMC - NIH (2022).

- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.ACS Combinatorial Science (2014).

- Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides.Thieme-Connect (2023).

Medicinal Chemistry Applications of 3-Amino-4-fluorobenzenesulfonyl Chloride: A Strategic Building Block in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of bifunctional, halogenated building blocks is paramount for navigating the complex multi-parameter optimization of drug candidates. 3-Amino-4-fluorobenzenesulfonyl chloride (CAS: 612548-20-6) has emerged as a highly versatile intermediate[1]. By offering two orthogonal reactive handles—an electrophilic sulfonyl chloride and a nucleophilic aniline—separated by a metabolically stabilizing fluorine atom, this compound enables the rapid synthesis of complex sulfonamide pharmacophores. This whitepaper provides an in-depth technical analysis of its structural rationale, chemoselective reactivity, and applications in developing targeted therapeutics, including ENaC inhibitors, BET bromodomain modulators, and Menin-MLL inhibitors[2][3][4].

Physicochemical & Structural Rationale

The utility of 3-amino-4-fluorobenzenesulfonyl chloride is rooted in the precise stereoelectronic effects imparted by its substitution pattern. Understanding the causality behind these effects is critical for rational drug design.

The Role of the 4-Fluoro Substituent

The introduction of a fluorine atom ortho to the aniline and para to the sulfonyl group serves three distinct mechanistic purposes:

-

Metabolic Shielding: The para-position of anilines is a classic hotspot for Cytochrome P450-mediated oxidation. The high bond dissociation energy of the C-F bond (~116 kcal/mol) effectively blocks this metabolic liability, enhancing the in vivo half-life of the resulting drug.

-

pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent sulfonamide N-H (once formed). A lower pKa increases the acidity of the sulfonamide, often enhancing its hydrogen-bond donating capacity—a critical interaction for binding in the polar pockets of targets like Carbonic Anhydrase or Epithelial Sodium Channels (ENaC)[3].

-

Lipophilic Efficiency (LipE): Fluorine increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk (van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å), thereby improving membrane permeability.

Chemoselectivity and Stability (The "Self-Condensation" Paradox)

A common question when handling bifunctional molecules containing both an amine and a sulfonyl chloride is: Why doesn't the molecule rapidly self-condense (polymerize)? The causality lies in the electronic deactivation of the aniline. The strongly electron-withdrawing sulfonyl chloride group, combined with the inductive pull of the fluorine atom, drastically reduces the electron density on the aniline nitrogen. Consequently, the aniline acts as a very weak nucleophile. This allows the building block to be isolated, stored, and reacted chemoselectively with stronger exogenous aliphatic amines without significant oligomerization.

Table 1: Physicochemical Profile of the Core Building Block

| Property | Value / Description | Impact on Synthesis & Design |

| Chemical Name | 3-Amino-4-fluorobenzenesulfonyl chloride | Core scaffold for orthogonal derivatization. |

| CAS RN | 612548-20-6 | Verified registry identifier[5]. |

| Molecular Weight | 209.62 g/mol | Low MW allows for extensive elaboration while maintaining Lipinski compliance. |

| Aniline Nucleophilicity | Deactivated (Weak) | Prevents spontaneous polymerization; requires strong electrophiles or coupling agents for subsequent derivatization. |

| Storage Conditions | 0-4 °C, Inert Atmosphere | Moisture sensitive; prevents hydrolysis of the sulfonyl chloride to the sulfonic acid. |

Medicinal Chemistry Applications & Case Studies

The 3-amino-4-fluorobenzenesulfonamide motif (CAS: 1017448-36-0), derived directly from this sulfonyl chloride, is a privileged structure in several advanced therapeutic programs[6].

Ion Channel Modulators: ENaC Inhibitors

In respiratory diseases like Cystic Fibrosis, the Epithelial Sodium Channel (ENaC) is hyperactive, leading to airway surface liquid depletion. Derivatives of 3-amino-4-fluorobenzenesulfonamide have been patented as potent ENaC inhibitors (e.g., in the structural class of VX-371 and SPX-101)[3]. The sulfonamide moiety anchors into the channel's regulatory domain, while the fluorinated phenyl ring provides the necessary trajectory for the functionalized aniline to interact with hydrophobic sub-pockets.

Epigenetic and Kinase Inhibitors

The scaffold is heavily utilized in oncology. For instance:

-

Menin-MLL Inhibitors: The building block is used to synthesize intermediates for MI-3 and related Menin-MLL interaction inhibitors, which are critical in treating MLL-rearranged leukemias[2].

-

BET Bromodomain Inhibitors: The aniline handle allows for the attachment of acetyl-lysine mimetic groups, positioning the fluorinated sulfonamide to interact with the water network at the base of the BRD4 binding pocket[4].

Fig 1: Biological mechanism of action for inhibitors derived from the 3-amino-4-fluoro scaffold.

Synthetic Methodologies & Experimental Protocols

To leverage the orthogonal reactivity of 3-amino-4-fluorobenzenesulfonyl chloride, the synthetic workflow must be strictly sequenced. The highly electrophilic sulfonyl chloride is reacted first, followed by the derivatization of the weakly nucleophilic aniline.

Fig 2: Orthogonal synthetic workflow exploiting the differential reactivity of the bifunctional scaffold.

Protocol 1: Chemoselective Sulfonamide Formation

Objective: Selectively react the sulfonyl chloride with an exogenous aliphatic amine while preserving the endogenous aniline.

Reagents:

-

3-Amino-4-fluorobenzenesulfonyl chloride (1.0 eq)

-

Primary or secondary aliphatic amine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the aliphatic amine and DIPEA in anhydrous DCM.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the weak nucleophilicity of the endogenous aniline, preventing any trace self-condensation.

-

Addition: Add 3-amino-4-fluorobenzenesulfonyl chloride portion-wise over 15 minutes.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature and stir for an additional 2 hours. Monitor via LC-MS.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the intermediate 3-amino-4-fluorobenzenesulfonamide.

Protocol 2: Derivatization of the Deactivated Aniline (Amide Coupling)

Objective: Couple the weakly nucleophilic aniline of the intermediate with a carboxylic acid to build the final drug candidate.

Reagents:

-

3-Amino-4-fluorobenzenesulfonamide intermediate (1.0 eq)

-

Target Carboxylic Acid (1.2 eq)

-

HATU (1.5 eq)

-

Pyridine or DIPEA (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 15 minutes to form the active ester. Causality: Standard EDC/HOBt coupling is often too slow for deactivated anilines; the highly reactive HOAt ester generated by HATU is required to drive the reaction forward.

-

Coupling: Add the 3-amino-4-fluorobenzenesulfonamide intermediate to the activated mixture.

-

Heating (If necessary): If LC-MS indicates slow conversion after 4 hours, heat the reaction mixture to 50 °C overnight.

-

Workup: Dilute the mixture with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Wash with 1M HCl, saturated NaHCO3, and brine.

-

Isolation: Dry the organic layer over MgSO4, concentrate, and purify via preparative HPLC to yield the final targeted inhibitor.

References

-

Splendid Lab. (n.d.). Pharma Impurity Supplier & Custom Synthesis in India | CRO. Retrieved March 7, 2026, from[Link]

-

Justia Patents. (2024). 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity. Retrieved March 7, 2026, from [Link]

-

Amaybio. (n.d.). BET bromodomain inhibitor 4 - CAS:2407658-41-5. Retrieved March 7, 2026, from [Link]

Sources

- 1. 6668-56-0|4-Fluoro-3-nitrobenzenesulfonyl Chloride|BLD Pharm [bldpharm.com]

- 2. splendidlab.in [splendidlab.in]

- 3. patents.justia.com [patents.justia.com]

- 4. BET bromodomain inhibitor 4 - CAS:2407658-41-5 - 阿镁生物 [amaybio.com]

- 5. CAS [chemicalbook.com]

- 6. 1017448-36-0|3-Amino-4-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of Arylsulfonyl Halides for Drug Discovery

A note on chemical identity: This guide addresses the physicochemical properties of 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS: 368-72-9) . Initial searches for "3-Amino-4-fluorobenzenesulfonyl chloride" did not yield a commercially available or well-documented compound, suggesting a possible transcription error in the query. Given the structural similarity and the availability of data, this guide focuses on the chloro-fluoro analogue, a valuable building block in medicinal chemistry. The principles and methodologies described herein are broadly applicable to related arylsulfonyl halides.

Executive Summary

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental physicochemical properties is non-negotiable. These parameters, principally the melting and boiling points, govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic profile. This guide provides a detailed examination of the thermal properties of 3-Amino-4-chlorobenzenesulfonyl fluoride, a key intermediate in the synthesis of targeted covalent inhibitors and other therapeutic agents. We will explore not just the "what" but the "why"—delving into the causality behind experimental choices and the profound implications of these properties for drug discovery.

Core Physicochemical Properties of 3-Amino-4-chlorobenzenesulfonyl fluoride

3-Amino-4-chlorobenzenesulfonyl fluoride is a solid at ambient temperature. Its key thermal property is the melting point, which serves as a critical indicator of purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically depress and broaden this range.[1] A definitive boiling point is not commonly cited for this compound, as substituted arylsulfonyl halides often exhibit thermal instability and may decompose at elevated temperatures before boiling at atmospheric pressure.

| Property | Value | Source |

| Chemical Name | 3-Amino-4-chlorobenzenesulfonyl fluoride | N/A |

| CAS Number | 368-72-9 | [1][2] |

| Molecular Formula | C₆H₅ClFNO₂S | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 64-68 °C | [1][3] |

| Boiling Point | Not available (decomposition likely) | N/A |

The Sulfonyl Fluoride Moiety: A Privileged Warhead in Drug Discovery

The sulfonyl fluoride group is not merely a passive structural component; it is an electrophilic "warhead" of increasing importance in the design of targeted covalent inhibitors.[4] Unlike the more aggressive sulfonyl chlorides, sulfonyl fluorides exhibit tuned reactivity, allowing them to form stable covalent bonds with nucleophilic amino acid residues beyond cysteine, such as lysine, tyrosine, and histidine.[4] This controlled reactivity, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, expands the "druggable" proteome, enabling the development of highly selective and potent therapeutics with prolonged pharmacodynamic effects.[5][6] The stability of the S-F bond also imparts favorable properties like resistance to premature hydrolysis and oxidation, making it a robust pharmacophore for in-vivo applications.[4]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a foundational technique for assessing the purity and identity of a solid crystalline compound. The capillary method, executed with a modern digital apparatus, is the standard for accuracy and reproducibility.

Causality Behind Experimental Choices

-

Sample Preparation: The sample must be completely dry and finely powdered. Moisture can depress the melting point, while large crystals prevent efficient and uniform heat transfer, leading to a broadened range.

-

Packing the Capillary: A sample height of 2-3 mm is optimal. Too much sample requires more energy to melt, artificially broadening the melting range and obscuring the true thermodynamic transition.

-

Heating Rate: A dual-rate heating protocol is crucial for both efficiency and accuracy. A rapid initial heating phase brings the sample to just below its expected melting point. The rate is then slowed dramatically (e.g., 1-2 °C per minute) to ensure the system remains in thermal equilibrium. This slow ramp allows the thermometer to accurately reflect the sample's temperature as it transitions from solid to liquid.

Step-by-Step Methodology

-

Preparation: Ensure the 3-Amino-4-chlorobenzenesulfonyl fluoride sample is anhydrous and finely ground using a mortar and pestle.

-

Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating: Set the apparatus to a rapid heating rate to bring the temperature to approximately 55-60 °C.

-

Slow Heating & Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnified viewport.

-

Recording the Range:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow and fall within the expected 64-68 °C.

Considerations for Boiling Point Determination

While a boiling point is not practically relevant for this solid compound, understanding the methodology is critical for liquid analogues or synthetic precursors. The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

For thermally sensitive or high-boiling-point compounds like other sulfonyl chlorides, distillation under reduced pressure (vacuum distillation) is the preferred method. Lowering the pressure reduces the temperature required for boiling, preventing decomposition. For example, 3-chlorobenzenesulfonyl chloride has a reported boiling point of 102-104 °C at a reduced pressure of 1 mmHg.[7] Similarly, 3-chlorobenzenesulfonyl fluoride boils at 69-70 °C at 0.8 Torr.[8] These examples underscore that without vacuum, these molecules would likely degrade before boiling.

Conclusion

The melting point of 3-Amino-4-chlorobenzenesulfonyl fluoride is a key quality control parameter, confirming the identity and purity of a material essential for the synthesis of advanced covalent therapeutics. While its boiling point is not a practical measure, the principles of thermal analysis remain vital for handling related reagents and intermediates. The unique and tunable reactivity of the sulfonyl fluoride moiety continues to open new frontiers in drug discovery, making a comprehensive understanding of the physicochemical properties of its building blocks, as detailed in this guide, more critical than ever for the modern medicinal chemist.

References

-

Du, S., Hu, X., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][4]

-

Chen, Y., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. Retrieved from [Link][5]

-

Frye, N. L., Daniliuc, C. G., & Studer, A. (2022). Radical 1-Fluorosulfonyl-2-alkynylation of Unactivated Alkenes. Angewandte Chemie International Edition. Retrieved from [Link][6]

-

Hoffman Fine Chemicals. (n.d.). 3-Chlorobenzenesulfonyl fluoride. Retrieved from [Link][8]

Sources

- 1. 3-Amino-4-chlorobenzenesulfonyl fluoride | 368-72-9 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Amino-4-chlorobenzenesulfonyl fluoride | 368-72-9 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2888-06-4 CAS MSDS (3-Chlorobenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

Strategic Procurement and Synthetic Utility of CAS 612548-20-6 in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of diverse, metabolically stable pharmacophores is critical for hit-to-lead optimization. CAS 612548-20-6 (3-amino-4-fluorobenzene-1-sulfonyl chloride) serves as a highly versatile, bifunctional building block[1]. The molecule features a highly reactive electrophilic sulfonyl chloride paired with an aniline moiety, allowing for bidirectional functionalization. Furthermore, the strategic placement of the fluorine atom acts as a bioisostere, enhancing metabolic stability while modulating the pKa of adjacent functional groups.

This technical guide provides an in-depth analysis of the commercial landscape for CAS 612548-20-6, alongside a field-proven, self-validating methodology for its incorporation into sulfonamide libraries.

Chemical Profile & Mechanistic Utility

Before initiating procurement or synthesis, it is vital to understand the physicochemical properties that dictate the handling of this reagent[1]:

-

Chemical Name: 3-amino-4-fluorobenzene-1-sulfonyl chloride

-

Molecular Formula: C

H -

Molecular Weight: 209.63 g/mol

-

Structural Advantage: The highly electronegative fluorine atom exerts a strong inductive pull (-I effect). Mechanistically, this increases the electrophilicity of the sulfonyl chloride, accelerating reaction rates with sterically hindered amines. However, this same electronic effect makes the reagent exceptionally prone to atmospheric hydrolysis, necessitating strict anhydrous storage and handling protocols.

Supplier Landscape & Economic Analysis

CAS 612548-20-6 is primarily a synthesis-on-demand compound rather than a bulk-stocked commodity. Researchers must balance lead times against budget constraints when planning library synthesis.

Below is a quantitative summary of pricing and availability from primary chemical vendors, highlighting as the primary synthesizer of this specific building block[2], with distribution channels available through (Product ENAH98521A1D) and (Product BD01609387)[3][4].

Table 1: Procurement Data for CAS 612548-20-6 (Enamine Synthesis)

| Supplier | Quantity | Price (USD) | Fulfillment Status / Lead Time |

| Enamine | 0.05 g | $695.00 | Custom Synthesis (~7 Days) |

| Enamine | 0.10 g | $729.00 | Custom Synthesis (~7 Days) |

| Enamine | 0.25 g | $762.00 | Custom Synthesis (~7 Days) |

| Enamine | 0.50 g | $795.00 | Custom Synthesis (~7 Days) |

| Enamine | 1.00 g | $828.00 | Custom Synthesis (~7 Days) |

| Enamine | 5.00 g | $2,401.00 | Custom Synthesis (~7 Days) |

| Enamine | 10.00 g | $3,561.00 | Custom Synthesis (~7 Days) |

| Sigma-Aldrich | Variable | Contract Pricing | Distributed via Enamine Partnership |

| BLD Pharm | Variable | Contract Pricing | Make-to-order / Catalog Inquiry |

Note: Prices are reflective of standard catalog rates[2]. For scale-up (>10g), custom inquiry is required to optimize cost-per-gram metrics.

Experimental Protocol: Self-Validating Sulfonamide Synthesis

As a Senior Application Scientist, I mandate that all protocols utilizing highly reactive, expensive building blocks like CAS 612548-20-6 incorporate built-in validation steps. Because sulfonyl chlorides degrade rapidly into unreactive sulfonic acids upon exposure to moisture, proceeding blindly with a coupling reaction risks wasting valuable target amines.

Step 1: Reagent Integrity Validation (The Self-Validating Step)

-

Action: In a dry 2 mL vial, dissolve a 1 mg aliquot of CAS 612548-20-6 in 500 µL of anhydrous Dichloromethane (DCM). Add 10 µL of anhydrous methanol and 1 equivalent of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes, then analyze via LC-MS.

-

Causality: We deliberately force the sulfonyl chloride to react with methanol to form a methyl sulfonate ester. If the LC-MS trace shows the mass of the sulfonic acid instead of the ester, the bulk reagent has hydrolyzed and must be discarded. This binary check prevents downstream failure.

Step 2: Anhydrous Reaction Setup

-

Action: In an oven-dried, argon-purged round-bottom flask, dissolve the target primary or secondary amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.1 M concentration). Cool the system to 0°C using an ice bath.

-

Causality: DIPEA is strictly preferred over Triethylamine (TEA). DIPEA’s bulky isopropyl groups sterically hinder it from acting as a competing nucleophile against the highly electrophilic sulfonyl chloride. Cooling to 0°C suppresses the exothermic nature of the reaction, preventing the formation of undesired bis-sulfonamides.

Step 3: Electrophile Addition

-

Action: Dissolve CAS 612548-20-6 (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Monitor via TLC (Hexanes/Ethyl Acetate).

Step 4: Aqueous Workup & Purification

-

Action: Quench the reaction with saturated aqueous NaHCO

. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl (to remove excess DIPEA and unreacted amine), followed by brine. Dry over anhydrous Na

Workflow Visualization

Below is the logical workflow for the synthesis, emphasizing the critical self-validation loop.

Figure 1: Self-validating workflow for sulfonamide synthesis using CAS 612548-20-6.

References

Sources

stability of 3-Amino-4-fluorobenzenesulfonyl chloride stored at room temperature

Stability Profile & Handling Guide: 3-Amino-4-fluorobenzenesulfonyl Chloride

Executive Summary: The Stability Paradox

3-Amino-4-fluorobenzenesulfonyl chloride presents a classic "ambidextrous" chemical hazard. It contains both a nucleophilic handle (primary amine, -NH

The Verdict: This compound is inherently unstable at room temperature in its free base form. It undergoes rapid intermolecular self-condensation (polymerization) and hydrolysis.

-

Storage Requirement: Must be stored at -20°C under inert atmosphere (Argon/N

). -

Preferred Form: Long-term stability is only achievable if the amine is protonated (as the Hydrochloride Salt ) to suppress nucleophilicity.

Part 1: The Degradation Mechanism (Why it Fails)

To handle this reagent successfully, one must understand the two primary failure modes. Unlike simple sulfonyl chlorides (e.g., Tosyl chloride), which only battle moisture, this compound battles itself.

Intermolecular Self-Condensation (The "Hinsberg" Polymerization)

In the liquid phase or moist solid phase, the amino group of Molecule A attacks the sulfur atom of Molecule B. This releases HCl and forms a sulfonamide bond. The dimer still has an active amine and an active sulfonyl chloride, allowing the chain to grow into an insoluble polysulfonamide tar.

Hydrolysis

Like all acid chlorides, it reacts with atmospheric moisture to form 3-amino-4-fluorobenzenesulfonic acid and HCl gas. The HCl generated can autocatalytically accelerate further degradation by increasing the ionic strength or local acidity, although it transiently protects the amine.

Visualizing the Degradation Pathway

Figure 1: Dual degradation pathways. The green path (Self-Reaction) is unique to amino-sulfonyl chlorides and occurs even in dry conditions if the amine is free.

Part 2: Experimental Stability Assessment & QC

Do not assume the reagent is pure simply because it was stored in a freezer. Before committing valuable substrates to a reaction, validate the integrity of the sulfonyl chloride.

Protocol: Morpholine Quench Assay (Quantitative)

This method converts the unstable sulfonyl chloride into a stable sulfonamide derivative for easy HPLC/NMR analysis.

Reagents:

-

Morpholine (1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (Et

N, 2.0 eq)

Step-by-Step Workflow:

-

Sampling: Dissolve ~10 mg of the test sample in 1 mL dry DCM.

-

Quench: Immediately add 20 µL Morpholine and 30 µL Et

N. -

Reaction: Vortex for 1 minute. The reaction is instantaneous.

-

Analysis: Inject onto HPLC (C18 column, Water/Acetonitrile gradient).

-

Peak A (Target): 4-(3-amino-4-fluorophenylsulfonyl)morpholine.

-

Peak B (Impurity): 3-amino-4-fluorobenzenesulfonic acid (Hydrolysis product).

-

Broad Peak (Impurity): Oligomers/Polymers (Self-condensation).

-

Acceptance Criteria:

| Parameter | Specification | Action |

|---|---|---|

| Purity (HPLC) | > 95% | Proceed with synthesis. |

| Acid Content | < 2% | Acceptable. |

| Appearance | White/Off-white Crystalline | If pink/brown sticky solid, discard. |

Part 3: Storage & Handling Protocols

The "Salt Strategy"

If you must store this compound for >24 hours, convert it to the hydrochloride salt. The protonated amine (-NH

Storage Conditions Table

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | -20°C (Freezer) | Slows hydrolysis kinetics. |

| Atmosphere | Argon / Nitrogen | Prevents moisture ingress. |

| Container | Amber Glass + Parafilm | Light protection (fluorinated aromatics can be photosensitive) and seal integrity. |

| Physical Form | Hydrochloride Salt | Prevents self-condensation. |

Handling Workflow (In-Situ Generation)

For optimal results, generate the free base in situ only moments before use.

Figure 2: Safe handling workflow. Note that base is added LAST to prevent premature self-polymerization.

References

-

Hinsberg Reaction Mechanism & Sulfonyl Chloride Stability

-

Source: "The reaction of benzenesulfonyl chloride and the primary amine group..."[1]

-

Citation: ResearchGate. (2025). Synthesis and Stability of Sulfonamide Derivatives. Retrieved from

-

-

Hydrolysis Kinetics of Amino-Sulfonyl Chlorides

-

Source: "The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH."[2]

-

Citation: PubMed. (2011). Organic Letters, 13(4), 668-71. Retrieved from

-

-

Safety Data & Handling (Surrogate: 3-Amino-4-chlorobenzenesulfonyl fluoride)

- Source: Sigma-Aldrich Safety D

-

Citation: Sigma-Aldrich. (2025). Product Specification & Safety Data. Retrieved from

-

General Stability of Heteroarom

- Source: "Stability of Heteroarom

-

Citation: ChemRxiv. (2025).[3] Preprint Server for Chemistry. Retrieved from

Sources

Methodological & Application

synthesis of sulfonamides using 3-Amino-4-fluorobenzenesulfonyl chloride

Application Note: Chemoselective Synthesis of Sulfonamides via 3-Amino-4-fluorobenzenesulfonyl Chloride

Abstract & Strategic Overview

The synthesis of sulfonamides using 3-Amino-4-fluorobenzenesulfonyl chloride presents a classic "bifunctional scaffold" challenge. The molecule contains a highly electrophilic sulfonyl chloride (

However, this scaffold is critical in medicinal chemistry. The fluorine atom at the para-position to the amino group modulates metabolic stability (blocking P450 oxidation) and influences the pKa of the sulfonamide, enhancing bioavailability.

This guide details two distinct protocols to navigate this synthetic challenge:

-

The "Protected" Route (Standard): Utilizes an acetamide protecting group to eliminate self-reactivity.

-

The "Direct" Route (Chemoselective): Exploits the electronic deactivation of the aniline nitrogen by the electron-withdrawing sulfonyl and fluoro groups to achieve direct coupling.

Critical Decision Matrix

Before selecting a protocol, analyze your target amine nucleophile.

Figure 1: Decision tree for selecting the synthetic strategy based on the nucleophilicity of the coupling partner.

Scientific Grounding: The Electronic "Safety Switch"

Why does the Direct Route work at all?

The success of the direct coupling relies on electronic deactivation . The sulfonyl chloride group is a strong electron-withdrawing group (EWG), as is the fluorine atom. These withdraw electron density from the aromatic ring, significantly lowering the nucleophilicity of the attached

-

Reagent Aniline pKa: ~2.5 (Estimated, due to EWG effect)

-

Target Aliphatic Amine pKa: ~10.0

Because the target amine is orders of magnitude more nucleophilic than the aniline on the reagent, kinetic control at low temperatures favors the desired cross-coupling over self-polymerization.

Protocol A: The Protected Route (High Fidelity)

Recommended for valuable amines, weak nucleophiles, or scale-up.

Concept: The amino group is masked as an acetamide (

Reagents & Materials

-

Precursor: 3-Acetamido-4-fluorobenzenesulfonyl chloride (Commercial or prepared from sulfonic acid).

-

Amine Partner: 1.1 equivalents.

-

Base: Pyridine (acts as solvent and acid scavenger).

-

Deprotection: 6M HCl or NaOH (depending on product stability).

Step-by-Step Methodology

-

Coupling Reaction:

-

Dissolve the target amine (1.1 eq) in anhydrous DCM (0.2 M concentration).

-

Add Pyridine (3.0 eq). Cool to

. -

Add 3-Acetamido-4-fluorobenzenesulfonyl chloride (1.0 eq) portion-wise over 15 minutes.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The sulfonyl chloride spot should disappear within 1 hour.

-

Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over

and concentrate.

-

-

Deprotection (Hydrolysis):

-

Dissolve the intermediate sulfonamide in Ethanol.

-

Add 6M HCl (5 eq). Reflux for 2 hours.

-

Mechanistic Note: Amides hydrolyze faster than sulfonamides under acidic conditions, allowing selective deprotection.

-

Neutralization: Cool to RT and neutralize with saturated

to precipitate the free amine product.

-

Protocol B: The Direct Route (Rapid Screening)

Recommended for aliphatic amines and high-throughput library generation.

Concept: Use the hydrochloride salt of the sulfonyl chloride to keep the aniline protonated (

Reagents

-

Reagent: 3-Amino-4-fluorobenzenesulfonyl chloride hydrochloride (Generated in situ or stored at

). -

Solvent: Anhydrous THF or DCM.[1]

-

Base: N,N-Diisopropylethylamine (DIPEA) – Crucial: Sterically hindered bases minimize nucleophilic attack on the sulfur.

Step-by-Step Methodology

-

Preparation (In Situ Generation):

-

Note: If starting from the sulfonic acid: Treat 3-amino-4-fluorobenzenesulfonic acid with

(3 eq) at reflux for 2 hours. Evaporate excess

-

-

The "Inverse Addition" Technique:

-

Vessel A: Dissolve Target Amine (1.2 eq) and DIPEA (2.5 eq) in dry THF at

. -

Vessel B: Suspend 3-Amino-4-fluorobenzenesulfonyl chloride (1.0 eq) in dry THF.

-

Action: Slowly add the suspension from Vessel B into Vessel A dropwise.

-

Why? This keeps the concentration of the sulfonyl chloride low relative to the target amine, statistically favoring the cross-reaction over self-polymerization.

-

-

Quench & Isolation:

Troubleshooting: The Self-Validating System

Use this table to diagnose failure modes based on LC-MS data.

| Observation (LC-MS) | Diagnosis | Root Cause | Corrective Action |

| Mass = Target + 0 | Success | Optimized conditions. | Proceed to scale-up. |

| Mass = (Reagent x 2) - 36 | Dimerization | Reagent self-reacted. | Switch to "Inverse Addition" or Protocol A. |

| Mass = Target + 42 | Acetylation | Solvent reaction. | Do not use EtOAc as solvent with free amines. |

| Mass = Reagent + 17 | Hydrolysis | Water contamination. | Dry solvents; check inert atmosphere. |

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the polymerization failure mode.

Figure 2: Kinetic competition between cross-coupling (Path A) and self-polymerization (Path B).

References

-

BenchChem. Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes. Retrieved from (Analogous reactivity patterns).

-

Sigma-Aldrich. 3-Amino-4-fluorobenzenesulfonyl chloride Product Sheet. Retrieved from .

-

Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Retrieved from .

-

National Institutes of Health (PMC). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from .

-

ChemicalBook. 3-Amino-4-fluorobenzenesulfonyl chloride MSDS and Stability Data. Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Sulfonamides from 3-Amino-4-fluorobenzenesulfonyl Chloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, frequently utilized to improve hydrolytic stability, tune physicochemical properties, and enhance target binding affinity[1]. The synthesis of sulfonamides typically relies on the classical reaction between a sulfonyl chloride and an amine[2]. However, utilizing bifunctional building blocks like 3-Amino-4-fluorobenzenesulfonyl chloride presents a unique kinetic and thermodynamic challenge.

The "Janus" Challenge: Self-Condensation

3-Amino-4-fluorobenzenesulfonyl chloride contains both a highly electrophilic warhead (the sulfonyl chloride) and a nucleophilic handle (the primary amine). In its neutral free-base form, the molecule acts as its own reactive partner. The primary amine of one molecule will rapidly attack the sulfonyl chloride of another, leading to a catastrophic nucleophilic acyl substitution cascade that generates insoluble poly(sulfonamide) oligomers[3].

To prevent this "self-destruct" mechanism, the reagent is typically supplied and stored as a hydrochloride salt .

The Fluorine Advantage (Causality of Reactivity)

The fluorine atom at the 4-position is not merely a structural placeholder; it plays a critical mechanistic role. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (

Mechanistic competition between desired sulfonamide formation and self-condensation.

Reaction Parameter Optimization

To successfully couple this bifunctional reagent, the external target amine must kinetically outcompete the internal 3-amino group. The choice of base, solvent, and stoichiometry is dictated entirely by the nucleophilicity of your target amine.

Table 1: Base, Solvent, and Stoichiometry Selection Matrix

| Parameter | Selection | Causality & Experimental Rationale |

| Solvent | Dichloromethane (DCM) | Optimal. Aprotic, non-nucleophilic, and provides excellent solubility for intermediate species while preventing sulfonyl chloride hydrolysis[2]. |

| Base (Aliphatic) | DIPEA (Hünig's Base) | Optimal for Aliphatic Amines. Non-nucleophilic and sterically hindered. It neutralizes the HCl salt without competing for the electrophile. |

| Base (Aromatic) | Pyridine | Optimal for Aromatic Amines. Acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate, accelerating the reaction with weak nucleophiles[2]. |

| Stoichiometry | 1.0 : 1.2 (SM : Amine) | For Aliphatic Amines. The high nucleophilicity of aliphatic amines ensures rapid, complete conversion without requiring large excesses. |

| Stoichiometry | 1.0 : 2.0+ (SM : Amine) | For Aromatic Amines. Mass action is required. A large excess of the target aniline is necessary to outcompete the internal 3-amino group. |

Experimental Workflows

Decision tree for selecting the appropriate sulfonylation protocol based on amine nucleophilicity.

Protocol A: Reaction with Highly Nucleophilic Aliphatic Amines

Use this protocol for primary/secondary alkylamines, piperidines, morpholines, etc.

Self-Validating Principle: By adding the solid sulfonyl chloride salt directly to a pre-cooled solution containing an excess of the target amine and base, the sulfonyl chloride is intercepted the exact moment it is neutralized, preventing self-condensation[3].

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the target aliphatic amine (1.2 equiv.) and DIPEA (2.5 equiv.) in anhydrous DCM (0.1 M relative to the sulfonyl chloride).

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Addition: Add 3-amino-4-fluorobenzenesulfonyl chloride hydrochloride (1.0 equiv.) in small solid portions over 15 minutes.

-

Validation Checkpoint 1: The solution should remain relatively clear or slightly colored. The immediate formation of a thick, gummy, insoluble white precipitate indicates premature self-condensation.

-

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material (which stays at the baseline) should disappear, replaced by a less polar, UV-active product spot.

-

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Reaction with Less Nucleophilic Aromatic Amines (Anilines)

Use this protocol for substituted anilines or electron-deficient heteroaromatics.

Self-Validating Principle: Because the target amine has a similar nucleophilicity to the internal 3-amino group, pyridine is used as both solvent and catalyst to generate a highly electrophilic intermediate, while a large excess of the target amine drives the reaction forward via mass action[2].

-

Preparation: In an oven-dried flask under inert gas, dissolve the target aromatic amine (2.0 to 3.0 equiv.) in anhydrous Pyridine (0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition: Dissolve 3-amino-4-fluorobenzenesulfonyl chloride hydrochloride (1.0 equiv.) in a minimal amount of anhydrous MeCN or DCM. Add this solution dropwise to the pyridine mixture over 30 minutes.

-

Validation Checkpoint 1: Dropwise addition ensures the local concentration of the bifunctional starting material remains extremely low, minimizing the statistical probability of self-condensation.

-

-

Reaction: Remove the ice bath and stir at room temperature for 12–24 hours.

-

Validation Checkpoint 2: LC-MS monitoring is recommended here over TLC due to the presence of pyridine. Look for the desired mass[M+H]+ and the absence of polymeric masses [2M-HCl+H]+.

-

-

Workup: Concentrate the mixture under reduced pressure to remove the majority of the pyridine. Redissolve the residue in EtOAc and wash sequentially with 1M aqueous HCl (to remove residual pyridine and excess target aniline), saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify via recrystallization or flash chromatography.

References

-

MacMillan, D. W. C., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, 2023, 145(38), 20775–20781.[Link]

Sources

Application Note: Strategic Protection of the Amino Group in 3-Amino-4-fluorobenzenesulfonyl Chloride Synthesis

This Application Note is designed for researchers and organic chemists engaged in the synthesis of sulfonamide derivatives. It addresses the specific challenge of handling 3-Amino-4-fluorobenzenesulfonyl chloride , a highly unstable intermediate prone to self-polymerization.

Executive Summary

The synthesis of 3-Amino-4-fluorobenzenesulfonyl chloride presents a fundamental chemoselectivity paradox: the molecule contains a nucleophilic aniline moiety and an electrophilic sulfonyl chloride group. In its unprotected form, this compound is a "transient species" that rapidly undergoes intermolecular condensation to form insoluble polysulfonamides (tars).

This guide details the Acetamido-Protection Protocol , the industry-standard method for stabilizing this core. Unlike acid-labile groups (e.g., Boc) which fail during the chlorination step, the acetyl group remains robust against thionyl chloride (

The Chemoselectivity Challenge

The instability of amino-sulfonyl chlorides arises from their zwitterionic potential and dual reactivity. Without protection, the amine of Molecule A attacks the sulfonyl chloride of Molecule B.

Failure Modes of Common Protecting Groups

| Protecting Group | Stability in | Suitability | Mechanism of Failure |

| Boc (tert-Butyloxycarbonyl) | Poor | Not Recommended | Cleaves rapidly upon exposure to HCl generated during chlorination. |

| Cbz (Carboxybenzyl) | Moderate | Risky | Can degrade under harsh acidic/thermal conditions of chlorosulfonation. |

| Acetyl (Ac) | Excellent | Preferred | Stable to anhydrous acid; removed via hydrolysis after sulfonamide coupling. |

| Trifluoroacetyl (TFA) | Excellent | Alternative | Higher stability; requires stronger base for removal. |

| Nitro ( | N/A | Surrogate | Used as a precursor (Nitro-reduction route) rather than a protecting group. |

Strategic Synthesis Pathways

To obtain the target 3-Amino-4-fluorobenzenesulfonyl chloride functionality, one cannot simply chlorosulfonate 3-fluoroaniline due to unfavorable regioselectivity (which typically yields the 4-amino-2-fluoro or 2-amino-4-fluoro isomers).

The most reliable route utilizes 3-Amino-4-fluorobenzenesulfonic acid as the starting material, protecting the amine in situ before activating the sulfonyl group.

Pathway Visualization (Graphviz)

Caption: Step-wise synthesis ensuring the amino group is masked as an acetamide before sulfonyl chloride generation.

Detailed Experimental Protocols

Protocol A: Acetylation of 3-Amino-4-fluorobenzenesulfonic Acid

Objective: Mask the nucleophilic amine to prevent self-reaction and improve solubility in organic solvents for the subsequent step.

Reagents:

-

3-Amino-4-fluorobenzenesulfonic acid (1.0 equiv)

-

Acetic Anhydride (

) (2.5 equiv) -

Pyridine (solvent/base) or Sodium Acetate/Acetic Acid

Procedure:

-

Setup: Charge a round-bottom flask with 3-Amino-4-fluorobenzenesulfonic acid (10 g, 52.3 mmol).

-

Addition: Add Pyridine (30 mL) followed by slow addition of Acetic Anhydride (12.3 mL, 130 mmol) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The zwitterionic starting material should dissolve as the reaction proceeds.

-

Workup: Concentrate the mixture under reduced pressure to remove excess pyridine/acetic anhydride.

-